molecular formula C4H4BrNO3S B2937524 5-Bromofuran-2-sulfonamide CAS No. 1017264-48-0

5-Bromofuran-2-sulfonamide

Cat. No.: B2937524
CAS No.: 1017264-48-0
M. Wt: 226.04
InChI Key: XYTHDEPHDIPOCJ-UHFFFAOYSA-N
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Description

5-Bromofuran-2-sulfonamide (CAS 1017264-48-0) is a brominated heterocyclic compound with the molecular formula C 4 H 4 BrNO 3 S and a molecular weight of 226.05 g/mol . This chemical serves as a versatile synthetic building block in medicinal chemistry research, particularly for the construction of more complex molecules via metal-catalyzed cross-coupling reactions . Its structure combines a furan ring, a sulfonamide group, and a bromine substituent, which acts as a handle for further chemical modification. Sulfonamide-containing compounds are a significant class in drug discovery, well-known for their broad pharmacological activities . They are frequently explored as antibacterial agents, where their mechanism of action often involves the inhibition of bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway . Research into analogous sulfonamide compounds has demonstrated potent activity against drug-resistant bacterial strains . While the specific biological profile of this compound is not fully documented, its core structure makes it a valuable intermediate for researchers developing new therapeutic candidates, especially in the ongoing effort to combat antibiotic resistance. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromofuran-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTHDEPHDIPOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017264-48-0
Record name 5-bromofuran-2-sulfonamide
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Synthetic Methodologies for 5 Bromofuran 2 Sulfonamide and Its Core Structure

Direct Synthesis Routes to 5-Bromofuran-2-sulfonamide

Direct synthesis routes to this compound typically involve the sequential introduction of the bromo and sulfonamide functionalities onto a furan (B31954) precursor. The high reactivity of the furan ring towards electrophiles dictates the strategy for these syntheses.

A primary route to furan-2-sulfonamides involves the electrophilic sulfonation of a furan derivative. Furan undergoes electrophilic aromatic substitution more readily than benzene, with a strong preference for substitution at the 2-position pearson.compearson.com. This inherent reactivity can be exploited to introduce the sulfonic acid group.

A plausible and direct pathway to this compound begins with 2-bromofuran. The sulfonation of 2-bromofuran would be expected to occur at the vacant 5-position, which is activated by the oxygen atom of the furan ring. A common sulfonating agent for such reactions is chlorosulfonic acid (HSO₃Cl) wikipedia.org. The reaction would proceed through an electrophilic aromatic substitution mechanism, yielding 5-bromofuran-2-sulfonic acid.

The resulting sulfonic acid can then be converted to the corresponding sulfonyl chloride. This transformation is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The intermediate, 5-bromofuran-2-sulfonyl chloride, is a key precursor to the final product uni.lu.

Finally, the amination of 5-bromofuran-2-sulfonyl chloride with ammonia or an ammonia source furnishes this compound. This step is a nucleophilic substitution reaction at the sulfonyl group.

A general representation of this synthetic approach is outlined in the table below:

StepReactantReagent(s)ProductReaction Type
12-BromofuranChlorosulfonic acid (HSO₃Cl)5-Bromofuran-2-sulfonic acidElectrophilic Aromatic Sulfonation
25-Bromofuran-2-sulfonic acidThionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)5-Bromofuran-2-sulfonyl chlorideChlorination
35-Bromofuran-2-sulfonyl chlorideAmmonia (NH₃)This compoundNucleophilic Substitution

This method offers a direct and logical approach to the target molecule, leveraging the well-established principles of electrophilic aromatic substitution on furan rings.

An alternative strategy for the synthesis of sulfonamides involves the use of sodium sulfinates as key intermediates. These compounds are versatile building blocks in the formation of sulfur-nitrogen bonds nih.gov. The general approach involves the preparation of a furan-2-sulfinate and its subsequent conversion to the sulfonamide.

For the synthesis of this compound, this would entail the preparation of sodium 5-bromofuran-2-sulfinate. This intermediate could potentially be synthesized from 5-bromofuran-2-sulfonyl chloride by reduction.

Once the sodium 5-bromofuran-2-sulfinate is obtained, it can be converted to the sulfonamide through various methods. One common approach is the reaction with an electrophilic nitrogen source. For instance, hydroxylamine-O-sulfonic acid (HOSA) can be used to introduce the -NH₂ group.

Recent advancements have focused on metal-free conditions for this transformation. For example, the iodine-mediated coupling of sodium sulfinates with amines provides an efficient route to sulfonamides. A proposed reaction scheme for the synthesis of this compound via its sodium sulfinate is presented below:

StepReactantReagent(s)Product
15-Bromofuran-2-sulfonyl chlorideReducing agent (e.g., Na₂SO₃)Sodium 5-bromofuran-2-sulfinate
2Sodium 5-bromofuran-2-sulfinateAmine source (e.g., NH₃) and an oxidizing system (e.g., I₂)This compound

This method avoids the direct use of potentially harsh sulfonating agents in the final steps and offers a pathway that can be amenable to milder, metal-free conditions.

Beyond the direct sulfonylation and sulfinate routes, other established synthetic pathways in heterocyclic chemistry could be adapted for the synthesis of this compound. One such approach involves the construction of the furan ring from acyclic precursors that already contain the necessary functionalities or their precursors.

For instance, a strategy could involve the cyclization of a suitably substituted open-chain compound. This would require a precursor bearing a bromine atom and a protected sulfonamide group (or a group that can be readily converted to a sulfonamide) in the correct positions to facilitate the formation of the 2,5-disubstituted furan ring. While this approach is synthetically more complex, it can offer advantages in terms of controlling the regiochemistry.

Another alternative is the modification of a pre-existing furan-2-sulfonamide. If furan-2-sulfonamide is available, its direct bromination could be explored. Given the activating nature of the sulfonamide group (if protonated) and the inherent reactivity of the furan ring, the regioselectivity of such a bromination would need to be carefully controlled to favor the desired 5-bromo isomer.

Advanced Synthetic Strategies and Process Considerations

The development of more efficient, selective, and sustainable synthetic methods is a continuous effort in organic chemistry. For a molecule like this compound, advanced strategies can offer improvements in yield, purity, and environmental impact.

Recent research in sulfonamide synthesis has seen a surge in the development of novel reagents and metal-free catalytic systems. These methods often provide milder reaction conditions and broader functional group tolerance compared to traditional approaches.

For the synthesis of this compound, metal-free electrochemical methods present a cutting-edge approach. A direct dehydrogenative electrochemical synthesis of sulfonamides from hetero(arenes), sulfur dioxide, and amines has been reported nih.gov. This method avoids the pre-functionalization of the aromatic ring and uses electricity as a green oxidant. Applying this to 2-bromofuran with SO₂ and an ammonia source could potentially lead to a direct and atom-economical synthesis of the target compound.

The use of hypervalent iodine reagents is another area of active research for the formation of S-N bonds. These reagents can mediate the coupling of sulfinates with amines under mild, metal-free conditions, offering an alternative to traditional oxidative methods.

The regioselective synthesis of polysubstituted furans is a well-established field, and these principles can be applied to the synthesis of this compound nih.gov. The inherent preference for electrophilic attack at the C2 position of the furan ring is a key factor in designing a regioselective synthesis.

Starting with 2-bromofuran ensures that the subsequent sulfonation occurs regioselectively at the C5 position, as this is the most activated and sterically accessible site for an incoming electrophile. The directing effects of the substituents on the furan ring play a crucial role in achieving high regioselectivity.

In the context of the furan core, chemoselectivity is also an important consideration, especially when dealing with multiple reactive sites. For instance, in the bromination of a furan derivative that already contains a sulfonamide group, the conditions must be chosen carefully to avoid side reactions, such as the N-bromination of the sulfonamide.

While this compound is an achiral molecule, the principles of stereoselective synthesis would become relevant if chiral centers were to be introduced into the molecule, for example, by N-alkylation of the sulfonamide with a chiral group.

The table below summarizes some of the advanced synthetic considerations:

StrategyDescriptionPotential Advantage
Metal-Free CatalysisUtilization of non-metallic catalysts or reagents (e.g., iodine, hypervalent iodine) to promote the formation of the S-N bond.Avoidance of toxic and expensive metal catalysts, milder reaction conditions.
Electrochemical SynthesisDirect formation of the sulfonamide from the furan derivative, SO₂, and an amine source using an electric current.High atom economy, use of a "green" oxidant, avoids pre-functionalization.
Regioselective FunctionalizationStepwise introduction of substituents based on the inherent reactivity and directing effects of the groups on the furan ring.High purity of the desired isomer, minimizing the need for separation of regioisomers.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and related heterocyclic compounds is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. Key areas of focus include the use of renewable starting materials, the selection of environmentally benign solvents and reagents, energy efficiency, and waste reduction.

Renewable Feedstocks: The furan core of the target molecule can be derived from renewable biomass sources. Furfural, a key platform chemical, is produced from the dehydration of pentose sugars found in agricultural waste and lignocellulosic biomass. This bio-based origin of the starting material offers a significant advantage over petroleum-based feedstocks in terms of sustainability.

Solvent Selection: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives. For the synthesis of sulfonamides, water has been explored as an environmentally benign solvent. While the solubility of all reactants in water can be a challenge, this approach significantly reduces the environmental footprint of the synthesis. For the bromination step, avoiding chlorinated solvents in favor of more sustainable options is a key consideration.

Reagent Choice and Catalysis: The use of hazardous reagents is a major concern in traditional synthesis. For instance, the conversion of sulfonic acids to sulfonyl chlorides often employs toxic and corrosive reagents like thionyl chloride. Greener alternatives are being investigated. In the bromination step, the use of N-bromosuccinimide is generally considered a greener choice than elemental bromine due to its solid nature, easier handling, and the generation of succinimide as a recyclable byproduct. Furthermore, the development of catalytic bromination methods that utilize bromide salts with a safe oxidant, such as hydrogen peroxide, represents a promising green alternative.

The following table summarizes some green chemistry considerations for the synthesis of this compound:

Synthetic Step Traditional Approach Green Chemistry Alternative Principle(s) Addressed
Starting Material Furan from petrochemical sourcesFuran from biomass-derived furfuralUse of Renewable Feedstocks
Sulfonation Fuming sulfuric acidSulfur trioxide-pyridine complexSafer Reagents
Solvent Volatile organic solvents (e.g., pyridine, dioxane)Water, ionic liquids, or solvent-free conditionsSafer Solvents
Chlorination Thionyl chloride, phosphorus pentachlorideIn-situ generation of chlorinating agent, alternative activating groupsSafer Reagents, Waste Prevention
Bromination Elemental bromineN-bromosuccinimide (NBS), catalytic bromination with H₂O₂Safer Reagents, Atom Economy
Overall Process Multi-step with isolation of intermediatesOne-pot synthesisWaste Prevention, Energy Efficiency

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Chemical Transformations and Derivatization Strategies of 5 Bromofuran 2 Sulfonamide

Modifications of the Sulfonamide Moiety

Derivatization via Activated Sulfonate Esters (e.g., Pentafluorophenyl Sulfonate Esters)

A key strategy for the derivatization of sulfonamides involves their conversion into activated sulfonate esters. Pentafluorophenyl (PFP) sulfonate esters, in particular, have emerged as stable and effective alternatives to traditionally used, yet often unstable, sulfonyl chlorides for the synthesis of functionalized sulfonamides.

The general approach involves the reaction of the parent sulfonic acid with pentafluorophenol (B44920) to form the PFP sulfonate ester. This activated intermediate can then readily undergo aminolysis with a wide range of amines to furnish the corresponding substituted sulfonamides. This method offers a robust and versatile route to a variety of N-substituted 5-bromofuran-2-sulfonamide derivatives.

While direct studies on 5-bromofuran-2-sulfonic acid are limited in readily available literature, the principle of this methodology has been demonstrated with structurally related furan-containing compounds. For instance, research on the synthesis of functionalized sulfonamides has utilized the aminolysis of a pentafluorophenyl sulfonate ester derived from (5-bromofuran-2-yl)-2-methylisoxazolidine-4-sulfonic acid. This reaction proceeds efficiently to yield the desired sulfonamide, underscoring the applicability of PFP sulfonate esters as valuable precursors for the derivatization of complex furan-based sulfonamides.

Heterocyclic Ring Formation and Annulation Reactions Utilizing this compound Scaffolds

The inherent functionalities of this compound make it an excellent starting material for the construction of various fused and appended heterocyclic systems. The furan (B31954) ring itself can participate in cycloaddition reactions, while the bromo and sulfonamide groups provide handles for a multitude of cyclization strategies.

Synthesis of 1,2,4-Triazole (B32235) Derivatives and Analogues

The 1,2,4-triazole moiety is a prevalent feature in many biologically active compounds. The synthesis of 1,2,4-triazole derivatives from this compound can be envisioned through several synthetic pathways, often involving the transformation of the sulfonamide group or the utilization of the furan ring as a structural backbone.

One plausible, though not explicitly documented for this specific compound, synthetic route involves the conversion of the sulfonamide into a more reactive intermediate that can react with hydrazines or their derivatives. For example, the analogous compound, 5-bromothiophene-2-carbohydrazide, has been successfully used to synthesize a variety of thiophene-linked 1,2,4-triazoles. This suggests that if this compound were converted to its corresponding carbohydrazide, it would likely serve as a competent precursor for furan-containing 1,2,4-triazoles.

The general synthetic approach for such transformations is outlined in the table below, based on analogous reactions with thiophene (B33073) derivatives.

Starting Material AnalogueReagents and ConditionsProduct Type
5-Bromothiophene-2-carbohydrazide1. Aryl isothiocyanate, EtOH, reflux2. aq. NaOH, heat4-Aryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This established methodology for the thiophene analogue provides a strong basis for the potential synthesis of 5-(5-bromofuran-2-yl)-1,2,4-triazole derivatives.

Multi-component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid generation of molecular diversity from simple starting materials. The application of MCRs to this compound or its derivatives could provide access to a wide array of complex heterocyclic scaffolds in a single synthetic operation.

While specific examples of MCRs involving this compound are not prevalent in the literature, the participation of sulfonamides and aldehydes in reactions like the Biginelli and Gewald reactions suggests potential applications. For instance, a modified Biginelli reaction could potentially incorporate a furan aldehyde derived from this compound, along with a urea (B33335) or thiourea (B124793) component and a β-dicarbonyl compound, to generate dihydropyrimidinone derivatives bearing the furan-sulfonamide motif.

Similarly, the Gewald reaction, which typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur to form a 2-aminothiophene, could be adapted. A derivative of this compound containing a suitable carbonyl or active methylene group could potentially participate in a Gewald-type reaction to afford novel thiophene-fused or thiophene-appended furan structures.

The potential for MCRs in diversifying the this compound scaffold is significant, though further research is needed to explore these possibilities fully.

Advanced Characterization Techniques and Structural Elucidation of 5 Bromofuran 2 Sulfonamide and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. Each method probes different aspects of the molecule's properties, and together they provide a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of 5-Bromofuran-2-sulfonamide, the furan (B31954) ring protons are expected to appear as two distinct doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm. The proton adjacent to the sulfonamide group (H-3) and the proton adjacent to the bromine atom (H-4) would couple to each other, resulting in this doublet pattern. The protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, four distinct signals are expected for the furan ring carbons. The carbon atom attached to the bromine (C-5) would appear at a lower field compared to the other furan carbons, while the carbon attached to the electron-withdrawing sulfonamide group (C-2) would be significantly deshielded and appear at the lowest field among the ring carbons. Aromatic carbon signals for sulfonamide derivatives typically appear in the region between 110 and 160 ppm. rsc.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the H-3 and H-4 protons of the furan ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbon atoms and with carbons two or three bonds away, respectively. These experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-37.0 - 7.5 (d)-
H-46.5 - 7.0 (d)-
NH₂Variable (br s)-
C-2-150 - 160
C-3-115 - 125
C-4-110 - 120
C-5-120 - 130
(Note: Predicted values are based on typical ranges for substituted furans and sulfonamides. d = doublet, br s = broad singlet.)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. researchgate.net

The most prominent peaks would be associated with the sulfonamide group. rsc.org Strong asymmetric and symmetric stretching vibrations for the S=O bonds are typically observed in the ranges of 1310–1350 cm⁻¹ and 1140–1160 cm⁻¹, respectively. rsc.orgnih.govsci-hub.se The N-H stretching vibrations of the primary sulfonamide would appear as two bands in the region of 3200–3400 cm⁻¹. The S-N bond stretching is typically observed around 900 cm⁻¹. rsc.orgnih.gov Vibrations associated with the furan ring, including C-H, C=C, and C-O stretching, would also be present.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Symmetric & Asymmetric Stretching3200 - 3400
C-H (Furan)Stretching~3100
C=C (Furan)Stretching1500 - 1600
S=O (Sulfonamide)Asymmetric Stretching1310 - 1350
S=O (Sulfonamide)Symmetric Stretching1140 - 1160
S-N (Sulfonamide)Stretching~900
C-BrStretching500 - 600
(Source: Data compiled from typical values for sulfonamide and furan compounds.) rsc.orgnih.govsci-hub.se

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. For this compound (C₄H₄BrNO₃S), the calculated monoisotopic mass is 224.90953 Da. uni.lu

A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of bromine, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For instance, the HRMS analysis of a derivative, 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, clearly showed the [M+H]⁺ ions at m/z 333.9841 and 335.9813, corresponding to the molecular formulas with ⁷⁹Br and ⁸¹Br, respectively, confirming the compound's composition. mdpi.com

Table 3: Predicted m/z Values for Isotopologues and Adducts of this compound

IonFormulaPredicted m/z
[M(⁷⁹Br)+H]⁺C₄H₅⁷⁹BrNO₃S⁺225.9168
[M(⁸¹Br)+H]⁺C₄H₅⁸¹BrNO₃S⁺227.9148
[M(⁷⁹Br)+Na]⁺C₄H₄⁷⁹BrNNaO₃S⁺247.8988
[M(⁸¹Br)+Na]⁺C₄H₄⁸¹BrNNaO₃S⁺249.8967
(Note: Values are based on the monoisotopic masses of the elements.)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about conjugated systems and electronic transitions. The furan ring in this compound constitutes the primary chromophore responsible for UV absorption. Unsubstituted furan exhibits strong absorption bands in the far UV region, typically around 200-220 nm, corresponding to π → π* electronic transitions. acs.orgnist.gov

The presence of the bromine atom and the sulfonamide group as substituents on the furan ring can influence the position and intensity of these absorption maxima. These groups can act as auxochromes, potentially causing a shift to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and affecting the molar absorptivity. The precise absorption maxima for this compound would be determined experimentally to characterize its electronic properties.

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. aurigaresearch.comazom.com This method involves the complete combustion of the compound, after which the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. rsc.org The experimental percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values serves as a crucial confirmation of the sample's purity and empirical formula. aurigaresearch.comthermofisher.com

Table 4: Theoretical Elemental Composition of this compound (C₄H₄BrNO₃S)

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.011448.04421.35
Hydrogen (H)1.00844.0321.79
Bromine (Br)79.904179.90435.50
Nitrogen (N)14.007114.0076.22
Oxygen (O)15.999347.99721.33
Sulfur (S)32.06132.0614.25
Total 226.044 100.00
(Note: Calculations are based on average atomic weights.)

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide extensive information about molecular connectivity, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional structural data. nih.gov This technique can unambiguously determine the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles within the crystal lattice. researchgate.net

For this compound, an X-ray crystal structure would provide invaluable insights into:

Molecular Conformation: The preferred orientation of the sulfonamide group relative to the furan ring.

Intermolecular Interactions: The solid-state packing of the molecules, which is often dominated by hydrogen bonding. The hydrogen atoms of the sulfonamide's -NH₂ group can act as donors, while the oxygen atoms of the sulfonyl group (S=O) can act as acceptors, leading to the formation of extensive hydrogen-bonded networks. nih.gov

Bond Parameters: Precise measurements of the C-S, S-N, S=O, and C-Br bond lengths and angles, which can be compared with theoretical values from computational studies.

X-ray crystallography is the gold standard for absolute structure determination and is crucial for understanding the solid-state properties of pharmaceutical compounds and their derivatives. nih.govmdpi.com

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's connectivity, bond lengths, bond angles, and torsion angles, which collectively define its conformation. For chiral molecules, SCXRD can also establish the absolute configuration.

In a typical SCXRD experiment, a single crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions can be determined.

For a molecule like this compound or its derivatives, SCXRD analysis would reveal the planarity of the furan ring and the geometry of the sulfonamide group. The orientation of the sulfonamide group relative to the furan ring, as defined by the torsion angles, is a critical conformational feature. The presence of the heavy bromine atom facilitates the determination of the crystal structure.

Table 1: Illustrative Crystallographic Data for a 5-Halogenated Heterocycle-2-Sulfonamide

ParameterValue
Empirical FormulaC4H4BrNO3S
Formula Weight226.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.211(3)
c (Å)9.876(2)
α (°)90
β (°)105.34(3)
γ (°)90
Volume (ų)829.5(4)
Z4
Calculated Density (g/cm³)1.810
R-factor (%)4.5

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence the physical properties of the solid, such as melting point, solubility, and stability.

Hydrogen Bonding: In this compound, the sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H protons) and acceptor (the oxygen atoms). These groups can form strong intermolecular hydrogen bonds, often leading to the formation of well-defined supramolecular structures like dimers or chains.

Halogen Bonding: The bromine atom on the furan ring can act as a halogen bond donor, interacting with Lewis basic atoms like the oxygen or nitrogen atoms of the sulfonamide group on an adjacent molecule. This type of interaction, where a halogen atom acts as an electrophilic species, is increasingly recognized as a significant force in crystal engineering.

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a furan-sulfonamide derivative, the fingerprint plot would likely show significant contributions from H···O, H···H, and H···Br contacts. researchgate.netresearchgate.net

Table 2: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···H35.0
O···H25.5
Br···H15.2
C···H8.5
S···O5.8
Others10.0

Chromatographic Techniques for Purity and Identity Verification

Chromatographic methods are indispensable for assessing the purity of a compound and confirming its identity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. A spot of the compound on a silica (B1680970) gel plate is developed with a suitable solvent system. The retention factor (Rf) value is characteristic of the compound in that specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. For a sulfonamide derivative, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. While some sulfonamides may require derivatization to increase their volatility, GC-MS provides excellent separation and definitive identification through the mass spectrum of the compound. The mass spectrometer fragments the molecule in a reproducible manner, generating a unique "fingerprint" that can be compared to spectral libraries for confirmation of identity.

Table 3: Illustrative Chromatographic Data

TechniqueConditionsResult
TLCStationary Phase: Silica gel 60 F₂₅₄ Mobile Phase: Ethyl acetate/Hexane (1:1)Rf = 0.45
HPLCColumn: C18 (4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile:Water (60:40) Flow Rate: 1.0 mL/min Detection: UV at 254 nmRetention Time = 5.8 min Purity > 99%
GC-MSColumn: HP-5MS (30 m x 0.25 mm, 0.25 µm) Injector Temp: 250 °C Oven Program: 100 °C (2 min), then 10 °C/min to 280 °C (5 min)Retention Time = 12.3 min Mass Spectrum confirms structure

Based on a comprehensive search of scientific literature and chemical databases, there is currently insufficient published research specifically detailing the computational and theoretical investigations of This compound to fulfill the requirements of the requested article outline.

While extensive research exists on the computational analysis (including Density Functional Theory, molecular docking, and molecular dynamics) of other sulfonamides and furan-containing compounds, no specific studies with detailed findings for this compound could be located.

To generate a scientifically accurate and thorough article as per the provided structure, specific data from dedicated research on this particular compound is necessary. Extrapolating data from analogous compounds, such as thiophene-based sulfonamides, would not adhere to the strict requirement of focusing solely on this compound and could lead to inaccuracies, as the electronic and structural properties of furan and thiophene (B33073) rings differ.

Therefore, without available research data for Geometry Optimization, Vibrational Frequencies, HOMO-LUMO Analysis, Electrostatic Potential Surfaces, Non-Covalent Interactions, Molecular Docking, and Molecular Dynamics simulations specifically for this compound, it is not possible to generate the requested article while maintaining scientific integrity and adhering to the explicit instructions provided.

Computational and Theoretical Investigations of 5 Bromofuran 2 Sulfonamide

Molecular Modeling and Dynamics Simulations

Pharmacophore Modeling and Ligand-Based Design Strategies

Ligand-based drug design is a computational approach utilized in the absence of a known 3D structure of a biological target. nih.govresearchgate.net This strategy relies on the information derived from a set of molecules known to interact with the target to develop a predictive model. nih.gov The fundamental principle is that molecules with similar structural or physicochemical properties are likely to exhibit similar biological activities. nih.gov Two of the most prominent ligand-based methods are pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. nih.gov

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.com For 5-Bromofuran-2-sulfonamide, a hypothetical pharmacophore model can be constructed based on its key structural components and by drawing parallels with models developed for other aryl sulfonamide derivatives. nih.govresearchgate.net The critical pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfonamide group and the oxygen atom within the furan (B31954) ring are strong hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The amine (-NH2) portion of the sulfonamide group serves as a hydrogen bond donor. mdpi.com

Aromatic/Heterocyclic Ring: The furan ring provides a defined scaffold and can participate in aromatic interactions.

Hydrophobic/Halogen Feature: The bromine atom at the 5-position of the furan ring can contribute to hydrophobic interactions or engage in halogen bonding.

Once developed, such a five-point pharmacophore hypothesis can be used as a 3D query to screen large chemical databases for structurally diverse compounds that match the required features, potentially leading to the discovery of novel active molecules. pharmacophorejournal.comresearchgate.net Ligand-based design strategies would further involve systematic modifications of the this compound scaffold—such as altering the substituent at the 5-position or modifying the sulfonamide group—to explore the structure-activity relationship and optimize for potency and selectivity.

Biological Activity and Mechanistic Investigations in Vitro and Non Clinical Focus

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

Mechanistic Investigations of Enzyme-Ligand Interactions (e.g., Enzyme Kinetics, Binding Site Analysis)

Sulfonamides are a well-established class of enzyme inhibitors, most notably targeting carbonic anhydrases (CAs). The primary mechanism of interaction involves the sulfonamide group (-SO₂NH₂) acting as a potent zinc-binding group (ZBG). Within the enzyme's active site, the deprotonated sulfonamide nitrogen forms a coordination bond with the catalytic Zn(II) ion. nih.govnih.gov This interaction is central to their inhibitory activity.

The binding affinity of sulfonamides to carbonic anhydrases is a complex process. X-ray crystallography and computational modeling studies of various sulfonamides have elucidated the key interactions that determine binding energetics. nih.gov Beyond the essential coordination to the zinc ion, the orientation of the inhibitor within the active site is stabilized by a network of hydrogen bonds and hydrophobic contacts. nih.govnih.gov For five-membered heterocyclic sulfonamides, such as those based on furan (B31954), thiophene (B33073), or thiadiazole, the heterocyclic ring can engage in additional interactions that enhance binding affinity. For instance, in studies with thiadiazole sulfonamides, the ring nitrogen atoms have been observed to form a hydrogen bond with the backbone oxygen of the amino acid residue Thr200 in the active site of human carbonic anhydrase II (hCA II). mdpi.com

Table 1: Examples of Inhibition Constants (Kᵢ) of Various Sulfonamides Against Human Carbonic Anhydrase Isoforms

Data sourced from a study on sulfonamide-based indole-1,2,3-triazole chalcone hybrids. nih.gov

In Vitro Antimicrobial Activities and SAR

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacterial strains, including resistant strains)

Sulfonamides represent one of the earliest classes of synthetic antimicrobial agents and typically exhibit a broad spectrum of activity against both Gram-positive and certain Gram-negative bacteria. nih.gov The furan nucleus is also a key structural motif in many compounds with demonstrated antimicrobial properties. researchgate.net The combination of these two pharmacophores in 5-bromofuran-2-sulfonamide suggests potential for antibacterial efficacy.

While direct antibacterial screening data for this compound is limited, studies on closely related analogs provide significant insight into its potential activity. A recent investigation of 5-bromo-N-alkylthiophene-2-sulfonamides (thiophene being a bioisostere of furan) demonstrated potent activity against a multi-drug resistant, New Delhi Metallo-β-lactamase (NDM)-producing strain of Klebsiella pneumoniae ST147. nih.gov Notably, the compound 5-bromo-N-propylthiophene-2-sulfonamide exhibited a minimal inhibitory concentration (MIC) of 0.39 µg/mL and a minimal bactericidal concentration (MBC) of 0.78 µg/mL against this highly resistant Gram-negative pathogen. nih.gov

Further research into other substituted furan derivatives has also shown promising antibacterial action. A study on 2,4-disubstituted furan derivatives identified compounds with MIC values as low as 100 µg/mL against Gram-negative bacteria like Escherichia coli and Proteus vulgaris. researchgate.net Another study on sulfonyl derivatives of 2(5H)-furanone reported MIC values of 10 mg/L against methicillin-susceptible Staphylococcus aureus (MSSA) and 20 mg/L against methicillin-resistant S. aureus (MRSA). frontiersin.org

Structure-activity relationship (SAR) studies on sulfonamides have established key principles for antibacterial activity. The presence of a free para-amino group on a benzene ring is traditionally considered crucial, though this is absent in the furan-based scaffold. For heterocyclic sulfonamides, the nature and substitution on the heterocyclic ring significantly modulate activity. slideshare.net For instance, the introduction of electron-withdrawing groups, such as halogens, can increase the hydrophobicity and bactericidal potential of the molecule. vixra.org

Table 2: In Vitro Antibacterial Activity of Structurally Related Thiophene and Furan Sulfonamide Analogs

Data for thiophene analogs sourced from a study on NDM-producing K. pneumoniae. nih.gov Data for furanone derivative sourced from a study on S. aureus. frontiersin.org

Antifungal Activity

The sulfonamide scaffold has also been explored for its antifungal properties. nih.govnih.gov The mechanism of action in fungi can be linked to the inhibition of essential enzymes, such as carbonic anhydrase, which is vital for fungal growth and development. mdpi.com Furan-containing compounds have likewise been reported to possess antifungal activity against various plant and human pathogenic fungi. cjsc.ac.cn

Specific antifungal screening data for this compound is not prominent in the literature. However, studies on related structures provide evidence for the potential of this chemical class. For example, a series of 5-arylfuran-2-carboxamide derivatives were evaluated for their activity against several Candida species. mdpi.com One compound in this series, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, was active against all tested strains of C. albicans, C. glabrata, and C. parapsilosis, with MIC values ranging from 0.062 to 1.000 mg/mL. mdpi.com

Another study on novel arylsulfonamides demonstrated fungistatic activity against multiple Candida strains at concentrations between 0.125 and 1 mg/mL. nih.gov These findings suggest that the furan-sulfonamide framework represents a viable starting point for the development of novel antifungal agents. The lipophilicity and electronic properties conferred by the bromo-substituent on the furan ring could play a significant role in modulating the antifungal potency.

Table 3: In Vitro Antifungal Activity of 5-Arylfuran-2-Carboxamide Analogs

Data sourced from a study on 5-arylfuran-2-carboxamide derivatives. mdpi.com

Other In Vitro Biological Activities and SAR

In Vitro Cytotoxic Activities (e.g., against specific cancer cell lines, emphasis on selective targeting potential)

In addition to their antimicrobial properties, sulfonamide derivatives have garnered significant attention for their potential as anticancer agents. rug.nl The furan scaffold is also present in numerous compounds exhibiting potent cytotoxic activities against a range of human cancer cell lines. nih.gov

While specific cytotoxic data for this compound is not available, research on analogous structures highlights the potential of this class. Benzofuran-based sulfonamides have been synthesized and evaluated as inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, which are implicated in cancer progression. researchgate.net In one study, certain benzofuran sulfonamides demonstrated selective and moderate growth inhibitory activity against a panel of 60 cancer cell lines. researchgate.net

Studies on other sulfonamide derivatives have shown significant cytotoxic effects. For instance, a series of synthesized sulfonamides were tested against HeLa (cervical cancer), MDA-MB-468 (breast cancer), and MCF-7 (breast cancer) cell lines. nih.gov These compounds displayed potent cytotoxicity, particularly against the MDA-MB-468 cell line, with IC₅₀ values below 30 μM. nih.gov Similarly, various furan-based compounds have shown powerful antiproliferative activity. One furan derivative exhibited an IC₅₀ value of 2.96 μM against the MCF-7 breast cancer cell line and demonstrated a degree of selectivity, with a higher IC₅₀ value observed against the normal MCF-10A breast cell line. nih.gov

The structure-activity relationship for anticancer activity can be complex. For some sulfonamides, cytotoxicity has been linked to the presence of specific substituents on the aromatic ring, with halogenated compounds often showing good activity. nih.gov

Table 4: In Vitro Cytotoxic Activity of Related Sulfonamide and Furan Analogs Against Human Cancer Cell Lines

Data for furan-based derivatives sourced from a study on MCF-7 cells. nih.gov Data for sulfonamide derivatives sourced from a study on various cancer cell lines. nih.gov

In Vitro Antiviral Activities

The emergence of novel and drug-resistant viral strains necessitates the continued search for new antiviral agents. As a member of the sulfonamide class of compounds, this compound has been a subject of interest for its potential antiviral properties. Structurally related sulfonamide derivatives have demonstrated a broad spectrum of antiviral activity, inhibiting the replication of various viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus. The mechanism of action for many antiviral sulfonamides involves the inhibition of key viral enzymes, such as protease or reverse transcriptase, which are essential for viral replication.

Currently, specific in vitro antiviral data for this compound against particular viral targets or at defined stages of viral replication are not available in the public domain. Research in this area is ongoing to determine if this specific compound exhibits inhibitory activity against a range of viruses and to elucidate its precise mechanism of action.

Viral Target Assay Type Result (e.g., IC50, EC50) Cell Line
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not AvailableData Not Available

In Vitro Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Compounds with antioxidant properties can mitigate this damage by scavenging free radicals. The furan moiety within the structure of this compound suggests a potential for antioxidant activity, as furan derivatives have been recognized for their ability to act as antioxidants.

To date, specific experimental data from in vitro antioxidant assays for this compound have not been published. Standard assays to evaluate such activity would include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. These tests would quantify the compound's ability to donate an electron or hydrogen atom to neutralize free radicals. Further research is required to characterize the antioxidant potential of this compound and to understand its structure-activity relationship in this context.

Antioxidant Assay Methodology Result (e.g., IC50, Trolox Equivalents)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Applications in Organic Synthesis and Chemical Biology

Role as a Crucial Building Block for Complex Heterocyclic Scaffolds and Chemical Libraries

The structural attributes of 5-Bromofuran-2-sulfonamide make it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The bromine atom at the 5-position of the furan (B31954) ring is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of a wide array of substituents, leading to the generation of diverse molecular architectures.

One of the most powerful applications of this compound is in Suzuki-Miyaura coupling reactions, where the bromine atom is displaced by a variety of aryl or heteroaryl groups. This methodology has been instrumental in the synthesis of bi-aryl and heteroaryl-furan structures, which are common motifs in medicinally relevant compounds. Similarly, Stille coupling reactions provide an alternative route to introduce new carbon-carbon bonds, further expanding the synthetic utility of this building block. The sulfonamide group, on the other hand, can be functionalized to introduce additional diversity, or it can act as a key pharmacophore, interacting with biological targets.

The ability to perform these transformations on the this compound core makes it a highly valuable component in the construction of chemical libraries. These libraries, which consist of a large number of structurally related compounds, are essential for high-throughput screening and the discovery of new drug candidates. The straightforward and predictable reactivity of this compound allows for the systematic generation of a multitude of derivatives, each with unique properties and the potential for biological activity. For instance, furan sulfonamide derivatives have been utilized as key intermediates in the synthesis of Interleukin-1 (IL-1) inhibitors, highlighting the therapeutic potential of scaffolds derived from this compound. google.com

Table 1: Cross-Coupling Reactions Utilizing 5-Bromofuran Derivatives

Reaction TypeCatalyst/ReagentsBond FormedSignificance
Suzuki-Miyaura CouplingPd catalyst, boronic acids/estersC-C (aryl-furan)Access to bi-aryl and heteroaryl-furan motifs
Stille CouplingPd catalyst, organostannanesC-CAlternative to Suzuki coupling for C-C bond formation

Development of Chemical Probes and Tools for Biological Systems

While direct applications of this compound as a chemical probe are not extensively documented, its structural features suggest significant potential in this area. Chemical probes are essential tools in chemical biology for the study of proteins and other biomolecules in their native environment. The design of these probes often incorporates specific functional groups that can react with or bind to a target molecule, along with a reporter tag for detection.

The sulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzymes, making it an excellent starting point for the design of targeted chemical probes. For instance, sulfonamides are known to bind to carbonic anhydrases and other metalloenzymes. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the sulfonamide nitrogen or the furan ring, it is conceivable to create affinity-based probes that can be used to label and identify specific protein targets. nih.gov

Furthermore, the bromine atom on the furan ring opens up possibilities for the development of photoaffinity probes. nih.govnih.gov In photoaffinity labeling, a photoreactive group is incorporated into a molecule that binds to a biological target. Upon irradiation with UV light, a highly reactive species is generated that forms a covalent bond with the target, allowing for its identification. While the bromo group itself is not photoreactive, it can be readily converted to other functionalities, such as an azide (B81097) or a diazirine, which are commonly used in photoaffinity labeling. mdpi.com

Activity-based probes (ABPs) are another class of chemical tools that could potentially be developed from this compound. nih.govrsc.org ABPs are designed to covalently modify the active site of a specific enzyme or a class of enzymes, providing a direct measure of their catalytic activity. The sulfonamide group could serve as a recognition element to direct the probe to the active site of a target enzyme, while a reactive "warhead" could be installed on the furan ring to form a covalent linkage.

Table 2: Potential Applications of this compound in Chemical Probe Development

Probe TypeKey Functional GroupPotential Application
Affinity-Based ProbeSulfonamideTargeting sulfonamide-binding proteins for identification and visualization
Photoaffinity ProbeBromo group (as a synthetic handle)Covalent labeling of target proteins upon photoactivation
Activity-Based ProbeSulfonamide and a reactive warheadMeasuring the activity of specific enzymes in complex biological samples

Contribution to New Methodologies and Strategies in Synthetic Organic Chemistry

The bifunctional nature of this compound, possessing both an electrophilic bromine atom and a nucleophilic sulfonamide group (after deprotonation), provides opportunities for the development of novel synthetic methodologies. The differential reactivity of these two sites can be exploited to achieve site-selective and sequential functionalization, leading to the efficient construction of highly substituted furan derivatives.

For example, the bromine atom can undergo a cross-coupling reaction in the presence of a palladium catalyst, while the sulfonamide nitrogen can participate in a separate transformation, such as an N-arylation or N-alkylation reaction. By carefully choosing the reaction conditions and reagents, it is possible to control the order of these events, allowing for a stepwise and convergent approach to the synthesis of complex target molecules. This strategy of sequential cross-coupling has been successfully applied to other di-halogenated aromatic systems and could be adapted for this compound. nih.gov

Moreover, the presence of the electron-withdrawing sulfonamide group can influence the reactivity of the furan ring, potentially enabling novel transformations that are not possible with other substituted furans. This electronic effect can be exploited to control the regioselectivity of reactions such as electrophilic aromatic substitution or metallation.

The development of one-pot or domino reactions starting from this compound is another promising area of research. Such reactions, where multiple chemical transformations occur in a single synthetic operation, are highly desirable as they can significantly reduce the number of steps, time, and resources required to synthesize complex molecules. The unique combination of functional groups in this compound makes it an attractive substrate for the design of new and efficient domino reaction sequences.

Future Research Directions and Outlook

Rational Design and Synthesis of Next-Generation Analogues and Derivatives with Enhanced Potency and Selectivity

A primary focus of future research will undoubtedly be the rational design and synthesis of novel analogues and derivatives of 5-Bromofuran-2-sulfonamide. The goal is to systematically modify its core structure to enhance biological potency and selectivity for specific targets. This can be achieved through several strategic approaches:

Modification of the Furan (B31954) Ring: The bromine atom at the 5-position of the furan ring is a key site for modification. Future synthetic efforts could explore the substitution of bromine with other halogens (e.g., chlorine, fluorine) or with various functional groups such as alkyl, aryl, or nitro groups. These modifications can influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets.

Derivatization of the Sulfonamide Group: The sulfonamide functional group offers another avenue for structural diversification. N-alkylation or N-arylation of the sulfonamide nitrogen can lead to a library of new compounds with potentially altered pharmacokinetic and pharmacodynamic profiles. nih.gov

Introduction of Bioisosteric Replacements: The furan ring itself could be replaced with other five-membered heterocyclic rings like thiophene (B33073) or pyrrole (B145914) to investigate the impact of the heteroatom on biological activity. Similarly, the sulfonamide group could be replaced with other acidic functional groups to explore different binding interactions.

A recent study on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated a facile method for N-alkylation and subsequent Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl groups. nih.gov This synthetic strategy could be directly adapted for the derivatization of this compound.

Compound Modification Strategy Potential Enhancement
5-Chlorofuran-2-sulfonamideHalogen substitution on the furan ringAltered electronic properties and binding affinity
N-Methyl-5-Bromofuran-2-sulfonamideN-alkylation of the sulfonamideImproved pharmacokinetic properties
5-(4-Fluorophenyl)furan-2-sulfonamideSuzuki-Miyaura coupling at the 5-positionEnhanced target-specific interactions

This table is interactive. You can sort and filter the data to explore different modification strategies and their potential outcomes.

Integration of Advanced Computational Modeling for Predictive Design and Optimization of Bioactive Scaffolds

To guide the rational design process, the integration of advanced computational modeling will be indispensable. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the potential interactions of this compound and its analogues with biological targets.

Computational docking studies have been successfully employed to predict the binding modes and affinities of other novel sulfonamide derivatives with their target enzymes. nih.govresearchgate.net For instance, in the design of new antibacterial agents, docking studies helped to identify key interactions between sulfonamide derivatives and the dihydropteroate (B1496061) synthase (DHPS) enzyme. nih.gov A similar approach can be applied to this compound to identify its most likely biological targets and to prioritize the synthesis of analogues with the highest predicted binding affinities.

QSAR modeling can establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. This can help in predicting the activity of yet-to-be-synthesized analogues, thereby streamlining the drug discovery process.

Exploration of Novel Biological Targets and Signaling Pathways for Mechanistic Understanding

The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net The furan ring is also a common scaffold in many biologically active compounds. utripoli.edu.ly Therefore, it is crucial to explore the full spectrum of biological targets and signaling pathways that may be modulated by this compound.

Initial screening of the compound against a broad panel of biological targets, such as various enzymes and receptors, will be a critical first step. Based on the activities of structurally related compounds, potential targets for this compound could include:

Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases, which are involved in various physiological processes, making them targets for diuretics and anti-glaucoma agents. researchgate.net

Kinases: Many kinase inhibitors incorporate a sulfonamide group, suggesting that this compound could be investigated for its potential as an anticancer agent.

Microbial Enzymes: The sulfonamide class of antibiotics traditionally targets dihydropteroate synthase in bacteria. nih.gov The potential of this compound as a novel antibacterial agent warrants investigation, especially against drug-resistant strains.

Once a primary biological target is identified, further studies will be necessary to elucidate the precise mechanism of action and its impact on relevant signaling pathways.

Process Optimization and Scalability Considerations for Synthetic Routes

For any promising therapeutic candidate, the development of an efficient, cost-effective, and scalable synthetic route is paramount. Future research should focus on optimizing the synthesis of this compound and its derivatives.

Several synthetic routes for heterocyclic sulfonamides have been reported, often involving the use of sulfonyl chlorides. ucl.ac.uknih.gov A patent describes an efficient synthesis of furan sulfonamide compounds through the electrophilic sulfonation of a (C1-C6)alkyl-3-furoate. google.com Another approach involves the reaction of organozinc reagents with 2,4,6-trichlorophenyl chlorosulfate (B8482658) to produce heteroaryl sulfonamides. nih.gov

Key considerations for process optimization will include:

Starting Material Availability and Cost: The selection of readily available and inexpensive starting materials is crucial for the economic viability of the synthesis.

Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and catalysts can significantly improve reaction yield and purity.

Purification Methods: The development of efficient and scalable purification techniques is essential for obtaining the final compound with high purity.

Green Chemistry Principles: The incorporation of green chemistry principles, such as the use of less hazardous reagents and solvents and minimizing waste generation, should be a priority.

Q & A

Q. What are the standard synthetic routes for 5-Bromofuran-2-sulfonamide, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically begins with halogenated furan precursors, such as 5-bromofuran-2-carboxylic acid derivatives. A common approach involves sulfonylation using sulfonyl chlorides under controlled conditions. For example:

  • Step 1: React 5-bromofuran-2-carboxylic acid with chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Step 2: Treat the intermediate with ammonia or amines to yield the sulfonamide .
    Optimization strategies:
  • Temperature: Maintain low temperatures (0–5°C) during sulfonylation to minimize side reactions.
  • Catalysts: Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
  • Purification: Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.0 ppm for furan) and sulfonamide NH₂ signals (δ 4.5–5.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₅H₅BrNO₃S, expected m/z 249.93) .
  • X-ray Crystallography:
    • Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in sulfonamide groups) .
  • HPLC:
    • Use C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data or crystal structure reports of this compound derivatives?

Answer: Discrepancies often arise from polymorphism, solvate formation, or instrumentation variability. Mitigation strategies include:

  • Comparative Analysis: Cross-validate NMR data with computational tools (e.g., DFT calculations for predicted chemical shifts) .
  • Crystallographic Validation: Replicate crystal growth under varying conditions (e.g., solvent polarity, temperature) to identify stable polymorphs .
  • Data Reproducibility: Document reaction conditions (e.g., humidity, stirring rate) to isolate environmental impacts .

Q. What strategies are effective in evaluating the biological activity of this compound against enzyme targets?

Answer:

  • Enzyme Inhibition Assays:
    • Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with recombinant enzymes like carbonic anhydrase .
  • Molecular Docking:
    • Perform in silico simulations (AutoDock Vina) to predict binding affinity to active sites, prioritizing sulfonamide interactions with zinc ions in metalloenzymes .
  • Structure-Activity Relationship (SAR):
    • Synthesize analogs (e.g., 5-chloro or 5-iodo substitutions) to correlate halogen size with inhibitory potency .

Q. How can researchers address contradictions in reported synthetic yields of this compound across studies?

Answer: Yield variations may stem from:

  • Reagent Purity: Use freshly distilled sulfonyl chlorides to avoid hydrolysis byproducts .
  • Kinetic vs. Thermodynamic Control: Monitor reaction progress (TLC) to optimize time-dependent pathways.
  • Statistical Analysis: Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry) .

Q. What are the challenges in computational modeling of this compound’s electronic properties, and how can they be mitigated?

Answer:

  • Challenge 1: Bromine’s heavy-atom effect distorts electron density maps.
    • Solution: Use relativistic DFT methods (e.g., ZORA approximation in Gaussian) .
  • Challenge 2: Sulfonamide group tautomerism complicates charge distribution.
    • Solution: Compare multiple tautomers (e.g., NH₂ vs. NH–O configurations) using free-energy calculations .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Signals/ParametersReference
¹H NMR (DMSO-d6)δ 7.45 (s, 1H, furan), δ 5.20 (s, 2H, NH₂)
HRMS (ESI+)m/z 249.93 [M+H]⁺
X-ray DiffractionSpace Group P1, a = 7.53 Å, α = 106.56°

Q. Table 2. Optimization of Sulfonylation Reaction

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C+25%
CatalystAlCl₃ (0.1 eq)+15%
Reaction Time4 hours+10%
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.